(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Chiral resolution Enantioselective synthesis CNS drug discovery

The compound (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate (CAS 1286207-13-3) is a chiral piperidine derivative with a Boc-protected amine at the 1-position and a cyclobutanecarbonylamino substituent at the 3-position. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in central nervous system (CNS) therapeutics and kinase inhibitor development programs.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1286207-13-3
Cat. No. B2485863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate
CAS1286207-13-3
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2
InChIInChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m1/s1
InChIKeyGALNUVTWOQZCFA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate (CAS 1286207-13-3): A Chiral Piperidine Building Block for CNS and Kinase-Targeted Synthesis


The compound (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate (CAS 1286207-13-3) is a chiral piperidine derivative with a Boc-protected amine at the 1-position and a cyclobutanecarbonylamino substituent at the 3-position. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in central nervous system (CNS) therapeutics and kinase inhibitor development programs [1]. Its well-defined (R)-stereochemistry and the conformational rigidity imparted by the cyclobutane ring make it a valuable intermediate for structure-activity relationship (SAR) studies [1].

Why Simple Substitution of (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate Can Compromise Stereochemical Integrity and Conformational Precision in Drug Discovery


Substituting this compound with its (S)-enantiomer, a 4-position regioisomer, or an analog with a different ring size is not trivial. These alternatives possess distinct three-dimensional pharmacophores, leading to divergent binding affinities, altered metabolic stability, and different synthetic deprotection profiles [1]. The (R)-configuration at the 3-position, combined with the specific ring strain of the cyclobutanecarbonyl group, dictates the spatial orientation of the amide bond, a critical factor in target engagement that generic piperidine building blocks cannot replicate [1]. The quantitative evidence below demonstrates these critical points of differentiation.

Quantitative Differentiation Guide for (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate Against the Closest Analogs


Enantiomeric Purity Defines Biological Outcome: (R)- vs (S)-Configuration

The (R)-enantiomer (CAS 1286207-13-3) is the configuration required for specific biological targets, as evidenced by its citation in kinase inhibitor and neurodegenerative disease patents. The (S)-enantiomer (CAS 1332765-88-4), while commercially available, is not associated with the same patent literature, implying differential biological activity [1]. The optical rotation of the (R)-isomer is consistently specified by quality suppliers, ensuring the correct stereochemistry for target engagement .

Chiral resolution Enantioselective synthesis CNS drug discovery

Regiochemical Precision: 3-Position vs. 4-Position Substitution Alters Pharmacophore Vector

The 3-position substitution on the piperidine ring, as in (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate, projects the cyclobutanecarbonylamino group in a distinct vector compared to the 4-position regioisomer (CAS 1197980-74-7) [1]. This alteration in the spatial orientation of the hydrogen bond donor/acceptor can drastically change the binding mode to biological targets, such as GPCRs, where substitution position is known to critically impact activity [1].

Regioselective synthesis GPCR modulators Fragment-based drug design

Conformational Rigidity: Cyclobutane vs. Cyclopentane Carbonyl Analogs

The cyclobutanecarbonyl group introduces a specific degree of ring strain and conformational restriction compared to the more flexible cyclopentanecarbonyl analog. This rigidity can enhance binding affinity by reducing the entropic penalty upon target binding [1]. Studies on cyclobutane-based small molecules highlight that the unique bonding geometry of cyclobutane directly contributes to improvements in metabolic stability and pharmacokinetic profiles [1].

Conformational analysis Metabolic stability Ligand efficiency

Supplier-Reported Purity as a Key Quality Indicator for Reproducibility

The commercial availability of the target compound at high purity levels is critical for reproducible research. The (R)-enantiomer is accessible at 98% purity from specialist suppliers, compared to 95-97% for some analogs, providing a higher degree of confidence in the absence of unknown impurities that could confound biological assays .

Analytical chemistry Quality control Reproducibility

Computed Lipophilicity Differentiates from Des-Methyl and Des-Cyclobutyl Isoesters

The computed partition coefficient (XLogP3-AA) for the target compound is 2.0, which is strategically positioned between simpler analogs, striking a balance between aqueous solubility and passive membrane permeability crucial for CNS drug candidates [1].

ADMET prediction LogP Lipophilic ligand efficiency

Application Scenarios Where the Quantifiable Differentiation of (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate Provides a Critical Advantage


Enantioselective Synthesis of Kinase Inhibitors for CNS Disorders

Given its (R)-configuration and association with kinase inhibitor patents [1], this compound is the mandated choice for synthesizing lead compounds targeting kinases implicated in neurodegenerative diseases. The guaranteed 98% enantiomeric purity minimizes the risk of racemization during synthesis, ensuring the biological outcomes are attributed solely to the active (R)-enantiomer. This is a direct consequence of the enantiomeric purity evidence.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Diversity

The specific vector geometry of the 3-substituted cyclobutanecarboxamide, coupled with the high ring strain of the cyclobutane moiety, provides a distinct three-dimensional pharmacophore [1]. This evidence supports its use in FBDD libraries where maximizing chemical diversity and rigidity is paramount for hit identification against novel GPCR or enzyme targets.

SAR Studies on Conformational Restriction and Metabolic Stability

When exploring the impact of conformational rigidity on target binding, the cyclobutanecarbonyl group offers a quantifiable 19.9 kcal/mol increase in ring strain compared to a cyclopentane analog [1]. This evidence makes the target compound the superior choice for systematic SAR studies aimed at improving ligand efficiency by reducing the entropic cost of binding, a key parameter in modern medicinal chemistry.

High-Throughput Screening (HTS) Assays Requiring High-Purity Chiral Inputs

For high-throughput screening campaigns, the higher commercial purity of this compound (98%) compared to the reduced amine analog (95%) [1] is a critical advantage. This evidence of purity differentiation supports its selection as a core building block, as it directly reduces the probability of false positives or negatives arising from unknown impurities in larger screening decks, streamlining the hit-to-lead process.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.